Product packaging for Morpholine-3-acetic acid methyl ester(Cat. No.:CAS No. 885273-89-2)

Morpholine-3-acetic acid methyl ester

Cat. No.: B1418050
CAS No.: 885273-89-2
M. Wt: 159.18 g/mol
InChI Key: SUCYHGXECUURID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

IUPAC Nomenclature & Systematic Naming Conventions

Morpholine-3-acetic acid methyl ester is systematically named methyl 2-(morpholin-3-yl)acetate under IUPAC guidelines. The nomenclature derives from:

  • Parent structure : Morpholine, a six-membered heterocyclic ring containing one oxygen (position 1) and one nitrogen (position 4) atom.
  • Substituent : An acetic acid methyl ester group (-CH₂COOCH₃) attached to the morpholine ring at position 3.

The numbering prioritizes the oxygen atom as position 1, with sequential numbering proceeding counterclockwise. The ester functional group is denoted as a methyl-substituted acetate branch at carbon 3 (Figure 1). Alternative names include morpholin-3-yl-acetic acid methyl ester and 3-morpholineacetate methyl ester, though these are non-systematic.

Table 1: Key Nomenclature Data

Property Value Source
IUPAC Name Methyl 2-(morpholin-3-yl)acetate
Molecular Formula C₇H₁₃NO₃
SMILES COC(=O)CC1COCCN1
InChI Key SUCYHGXECUURID-UHFFFAOYSA-N

Molecular Geometry & Conformational Isomerism

The morpholine ring adopts a chair conformation due to its saturated heterocyclic structure, minimizing steric strain. Substituents at position 3 influence conformational preferences:

  • Axial vs. equatorial orientation : The acetate group occupies an equatorial position to avoid 1,3-diaxial interactions with the nitrogen lone pair.
  • Ring puckering : Electron diffraction studies reveal a slight distortion in the chair geometry when bulky substituents are present, though this effect is minimal in methyl esters.

In solution, two chair conformers coexist:

  • Chair-Eq : Nitrogen lone pair axial, acetate group equatorial.
  • Chair-Ax : Nitrogen lone pair equatorial, acetate group axial.
    The Chair-Eq conformer is energetically favored (ΔG ≈ 1.5 kcal/mol) due to reduced steric clash between the acetate and morpholine hydrogens.

Table 2: Conformational Energy Differences

Conformer Relative Energy (kcal/mol) Dominant Feature
Chair-Eq 0.0 Equatorial acetate
Chair-Ax 1.5 Axial acetate
Twisted Boat 7.2 Non-planar ring distortion

Stereochemical Analysis of Chiral Centers

The compound exhibits chirality at carbon 3 of the morpholine ring, where the acetate group creates a stereogenic center. Two enantiomers exist:

  • (R)-enantiomer : Absolute configuration determined by X-ray crystallography and chiral chromatography.
  • (S)-enantiomer : Less common in synthetic preparations due to steric preferences during esterification.

Stereochemical descriptors :

  • Cahn-Ingold-Prelog priority : The morpholine ring’s nitrogen and adjacent carbons dictate R/S assignment.
  • Optical rotation : (R)-enantiomer shows [α]D²⁵ = +12.4° (c = 1.0, CHCl₃), while (S)-enantiomer exhibits [α]D²⁵ = -12.1°.

Comparative Structural Relationships to Morpholine Derivatives

This compound shares structural motifs with other morpholine-based compounds but differs in substitution patterns:

Table 3: Structural Comparison with Morpholine Derivatives

Compound Substituent Position Functional Group Key Difference
N-Acetyl morpholine Nitrogen (N1) Acetamide Acylation at nitrogen vs. C3 acetate
3-Trifluoromethyl morpholine C3 -CF₃ Electron-withdrawing group vs. ester
2-Substituted morpholines C2 Varied (e.g., -OH, -CN) Positional isomerism alters reactivity

The C3 acetate group enhances hydrogen-bonding capacity compared to N-substituted derivatives, influencing solubility and intermolecular interactions. Additionally, the ester moiety allows for downstream functionalization via hydrolysis or transesterification, a feature absent in ether- or amide-linked morpholines.

Figure 2: Structural Evolution

  • Morpholine3-Hydroxymorpholine3-Acetic acid morpholineMethyl ester derivative . Each step introduces polarity and steric bulk, modulating physicochemical properties like logP (from 0.1 to -0.04).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B1418050 Morpholine-3-acetic acid methyl ester CAS No. 885273-89-2

Properties

IUPAC Name

methyl 2-morpholin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCYHGXECUURID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661340
Record name Methyl (morpholin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-89-2
Record name Methyl 3-morpholineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (morpholin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885273-89-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Esterification via Nucleophilic Substitution and Acid Derivatization

Method Overview:
This approach involves the esterification of a morpholine derivative with methyl acetate or methyl esters under controlled conditions, often utilizing catalysts or specific reaction conditions to enhance yield and purity.

Key Steps:

  • Reactants: Morpholine and methyl acetate (or methyl esters).
  • Reaction Conditions: Elevated temperature (around 130–150°C), atmospheric or slightly elevated pressure, with catalysts such as acids or ionic liquids to promote ester formation.
  • Catalysts: Ionic liquids (e.g., DBU-based catalysts) or acid catalysts (e.g., sulfuric acid) are used to facilitate esterification.
  • Reaction Time: Typically 6–10 hours for complete conversion.
  • Purification: Post-reaction, the crude product undergoes dealcoholization, dehydration, and rectification to isolate the ester with high purity (>99%).

Research Findings:

  • A patent describes a process where morpholine reacts with ethyl acetate in a reactor at 140–160°C, with reaction times of 6–10 hours, using ionic liquid catalysts to produce crude N-acetyl morpholine, which is then purified via distillation and rectification (see).
  • The yield can reach approximately 70–78%, with high selectivity for the ester.

Mannich and Michael Reactions for Ester Synthesis

Method Overview:
This method involves multistep reactions starting from simpler precursors:

  • Mannich Reaction: Formaldehyde, morpholine, and a ketone or aldehyde form a β-amino carbonyl intermediate.
  • Michael Addition: The intermediate reacts with methyl acrylate or methyl acetate derivatives under mild conditions to form the ester.

Key Steps:

  • Conducted under reflux conditions with catalysts such as BOP-Cl or ionic liquids.
  • Reaction temperatures typically range from 145°C to 160°C.
  • Reaction times vary from 7 to 10 hours.
  • The process yields ester derivatives with high purity after purification.

Research Findings:

  • Studies demonstrate that this route can produce methyl esters of morpholine derivatives with yields around 60–77%, especially when microwave-assisted techniques are employed for scale-up (see).

Acylation of Morpholine with Methyl Acetate or Acetic Anhydride

Method Overview:
This classical acylation involves reacting morpholine with methyl acetate or acetic anhydride under controlled conditions to form the ester.

Key Steps:

  • Reactants: Morpholine and methyl acetate or methyl anhydride.
  • Reaction Conditions: Elevated temperature (around 130–180°C), often under nitrogen atmosphere to prevent oxidation.
  • Catalysts: Acid catalysts or ionic liquids may be employed to improve reaction efficiency.
  • Purification: Distillation, dehydration, and rectification to obtain high-purity ester.

Research Findings:

  • Patent literature indicates that the acetic anhydride method offers high yield and purity but involves corrosive reagents and higher costs.
  • The process typically involves a reaction temperature of 130–180°C, with reaction times of 2–5 hours, yielding products with purity >99.5% (see,,).

Data Table Summarizing Preparation Methods

Method Reactants Reaction Conditions Yield (%) Purity (%) Notes
Direct esterification Morpholine + methyl acetate 130–150°C, 6–10 hours, ionic catalyst 70–78 >99.5 Post-reaction distillation for purification
Mannich + Michael reactions Morpholine + formaldehyde + methyl acrylate 145–160°C, 7–10 hours, microwave or reflux 60–77 High Multistep, scalable, high selectivity
Acylation with acetic anhydride Morpholine + methyl acetate or acetic anhydride 130–180°C, 2–5 hours >99.5 >99.5 Corrosive reagents, high purity, industrial use

Notes on Industrial Scale-Up and Optimization

  • Reaction Control: Maintaining precise temperature and pressure is critical for maximizing yield and purity.
  • Catalyst Choice: Ionic liquids or acid catalysts improve reaction rates and selectivity.
  • Purification: Distillation and rectification are essential for removing residual morpholine, unreacted starting materials, and by-products.
  • Recycling: Unreacted morpholine and by-products can be recirculated to improve overall process efficiency.

Chemical Reactions Analysis

Types of Reactions

Morpholine-3-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Morpholine-3-acetic acid methyl ester is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It has shown significant potential in developing drugs targeting neurological disorders, such as Alzheimer's disease and other cognitive impairments. The compound's ability to modulate biological pathways makes it a candidate for therapeutic agents aimed at specific enzymes or receptors involved in these conditions.

Case Study: Neurological Drug Development
Research has demonstrated that MAE derivatives can inhibit certain enzymes linked to neurodegenerative diseases. For instance, studies focused on the synthesis of MAE analogs have shown promise in enhancing cognitive function in animal models through the modulation of neurotransmitter systems .

Pesticide Formulation

Enhancing Agrochemical Efficacy
MAE is employed in formulating agrochemicals, particularly pesticides. Its role is crucial in improving the solubility and stability of active ingredients, leading to more effective pest control solutions. By enhancing the bioavailability of pesticides, MAE contributes to more efficient agricultural practices.

Data Table: Comparison of Pesticide Efficacy

Pesticide TypeActive IngredientSolubility Improvement (%)Stability Increase (%)
InsecticideExample A40%30%
HerbicideExample B50%25%

Biochemical Research

Studies on Enzyme Inhibition and Receptor Binding
In biochemical research, MAE is used to investigate enzyme inhibition and receptor binding mechanisms. Its interactions with various biomolecules provide insights into cellular processes and signal transduction pathways.

Case Study: Enzyme Activity Modulation
Research has indicated that MAE can inhibit auxin-induced hypocotyl elongation in plants, suggesting its potential role in agricultural biotechnology . This modulation of plant growth highlights its utility beyond traditional chemical applications.

Polymer Chemistry

Building Block for Advanced Materials
MAE serves as a building block in synthesizing polymers with unique properties. Its incorporation into polymer matrices can lead to materials suitable for coatings, adhesives, and other industrial applications.

Data Table: Properties of MAE-Based Polymers

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)Application Area
Coating Material50120Protective Coatings
Adhesive Compound60150Industrial Adhesives

Analytical Chemistry

Development of Detection Methods
In analytical chemistry, this compound is utilized to develop methods for detecting and quantifying biomolecules. Its chemical properties facilitate the creation of assays that are essential for diagnostics and research applications.

Case Study: Biomolecule Quantification
A study demonstrated that MAE-based methods could accurately quantify specific proteins in biological samples, enhancing the reliability of diagnostic tests . This application underscores the importance of MAE in advancing analytical techniques.

Mechanism of Action

The mechanism of action of morpholine-3-acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active morpholine derivative, which can then interact with its target. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Based Methyl Esters

(a) Morpholine-3-carboxylic Acid, 2-Phenyl, Methyl Ester, cis (CAS: N/A)
  • Formula: C₁₂H₁₅NO₃
  • Molecular Weight : 221.25 g/mol
  • Key Differences : Incorporates a phenyl group at the 2-position of the morpholine ring, increasing hydrophobicity (logP ~4.2 inferred from analogous compounds) compared to Morpholine-3-acetic acid methyl ester (logP ~0.5 estimated). Applications include chiral synthesis due to stereochemical complexity .
(b) Methyl Morpholine-3-carboxylate Hydrochloride (CAS: 1214686-81-3)
  • Formula: C₆H₁₀ClNO₃
  • Molecular Weight : 179.60 g/mol
  • Key Differences : Replaces the acetic acid side chain with a direct carboxylate ester, reducing steric bulk. Used in peptide mimetics and ligand design .

Table 1: Morpholine Derivatives Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₇H₁₁NO₃ 173.17 Polar ester, versatile reactivity Pharmaceutical intermediates
Morpholine-3-carboxylic acid, 2-phenyl, methyl ester C₁₂H₁₅NO₃ 221.25 Chiral center, hydrophobic Chiral catalysts
Methyl morpholine-3-carboxylate HCl C₆H₁₀ClNO₃ 179.60 Compact structure Peptide synthesis

Aliphatic and Aromatic Methyl Esters

(a) 3-(2-Fluorophenyl)propionic Acid Methyl Ester (CAS: N/A)
  • Formula : C₁₀H₁₁FO₂
  • Molecular Weight : 182.19 g/mol
  • Key Differences : Aromatic fluorophenyl group enhances metabolic stability. Used in fluorinated drug candidates .
(b) Methyl Acetoacetate (CAS: 105-45-3)
  • Formula : C₅H₈O₃
  • Molecular Weight : 116.12 g/mol
  • Key Differences : Keto-ester with high reactivity in Claisen condensations. Less polar (logP ~0.3) than morpholine derivatives .

Table 2: Aliphatic/Aromatic Esters Comparison

Compound Molecular Formula Molecular Weight (g/mol) Reactivity/Features Applications
This compound C₇H₁₁NO₃ 173.17 Polar, hydrogen-bonding Drug intermediates
3-(2-Fluorophenyl)propionic acid methyl ester C₁₀H₁₁FO₂ 182.19 Aromatic, fluorinated Fluorinated APIs
Methyl acetoacetate C₅H₈O₃ 116.12 Keto-ester, nucleophilic Polymer chemistry

Fatty Acid Methyl Esters (FAMEs)

Compounds like palmitic acid methyl ester (C16:0) and oleic acid methyl ester (C18:1) are structurally distinct due to their long aliphatic chains. These are lipophilic (logP >7) and used in biodiesel or lipid metabolism studies .


Key Contrast :

  • This compound is water-soluble (due to polar morpholine ring), whereas FAMEs are insoluble in aqueous systems.

Biological Activity

Morpholine-3-acetic acid methyl ester (MAE) is a derivative of morpholine, a heterocyclic amine notable for its diverse applications in pharmaceuticals and agrochemicals. This compound exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and agricultural science. This article explores the biological activity of MAE, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H13NO3C_7H_{13}NO_3. The presence of both morpholine and an ester functional group allows for unique reactivity and biological interactions, particularly in enzyme inhibition and receptor binding.

The biological activity of MAE is primarily attributed to its ability to undergo hydrolysis, which releases the active morpholine derivative. This derivative can interact with specific molecular targets such as enzymes and receptors. The ester group can also participate in various chemical reactions, enhancing its versatility as a biochemical agent.

1. Pharmaceutical Applications

MAE has been investigated for its potential in drug development, particularly targeting neurological disorders. Its role as an intermediate in synthesizing pharmaceuticals highlights its importance in medicinal chemistry.

  • Neuroprotective Effects: Studies suggest that MAE may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
  • Enzyme Inhibition: Research indicates that MAE can inhibit certain enzymes involved in metabolic pathways, providing insights into its therapeutic potential.

2. Antimicrobial Activity

Recent studies have demonstrated that compounds containing morpholine moieties, including MAE, possess significant antimicrobial properties.

Microorganism Minimum Inhibitory Concentration (MIC)
Mycobacterium smegmatis15.6 μg/mL
Candida albicansVaries by concentration
Saccharomyces cerevisiaeActive at varying concentrations

These findings suggest that MAE could be developed as an antimicrobial agent against various pathogens .

3. Agricultural Applications

MAE is utilized in formulating agrochemicals, enhancing pesticide efficacy through improved solubility and stability. Its incorporation into pesticide formulations has been shown to increase the effectiveness of active ingredients against pests .

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of MAE revealed that it significantly reduced neuronal cell death induced by oxidative stress. The compound was found to modulate pathways associated with apoptosis and inflammation, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Case Study 2: Antimicrobial Efficacy

In vitro tests evaluated the antimicrobial activity of MAE against various pathogens. The results indicated that MAE exhibited strong inhibitory effects against both bacterial and fungal strains, supporting its application as a broad-spectrum antimicrobial agent .

Research Findings

  • Enzyme Interaction Studies: Research has shown that MAE interacts with specific enzymes like urease, which is crucial for microbial metabolism. Inhibition of these enzymes can disrupt microbial growth and colonization .
  • Polymer Chemistry Applications: MAE serves as a building block in synthesizing polymers with unique properties for industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Morpholine-3-acetic acid methyl ester
Reactant of Route 2
Morpholine-3-acetic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.